molecular formula C14H20N2O3 B2696647 N'-(3,5-DIMETHYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE CAS No. 363577-10-0

N'-(3,5-DIMETHYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE

Cat. No.: B2696647
CAS No.: 363577-10-0
M. Wt: 264.325
InChI Key: RGHMDIQLVLLKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are derivatives of oxalic acid and are characterized by the presence of the oxamide functional group (R1NHC(O)C(O)NHR2). This compound features a 3,5-dimethylphenyl group and a 3-methoxypropyl group attached to the nitrogen atoms of the oxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide typically involves the reaction of 3,5-dimethylaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 3-methoxypropylamine to yield the final oxamide compound. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for oxamides generally involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamic acid derivatives.

    Reduction: Reduction reactions can convert the oxamide group to amine groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Oxamic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical studies.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N’-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide would depend on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,5-dimethylphenyl)-N-(2-methoxyethyl)oxamide
  • N’-(3,5-dimethylphenyl)-N-(3-ethoxypropyl)oxamide
  • N’-(3,5-dimethylphenyl)-N-(3-methoxybutyl)oxamide

Uniqueness

N’-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide is unique due to the specific combination of the 3,5-dimethylphenyl and 3-methoxypropyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-7-11(2)9-12(8-10)16-14(18)13(17)15-5-4-6-19-3/h7-9H,4-6H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHMDIQLVLLKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.